1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-
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Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including 1H-pyrrole-2-carboxylic acid derivatives, has been extensively studied. For instance, a general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives involves the reaction between 2H-azirines and enamines, yielding moderate to high yields of the title compounds. This method offers a pathway to synthesize a range of substituted pyrroles through acid treatment of the dihydropyrrole intermediates (Law et al., 1984).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for understanding their chemical behavior and potential applications. The crystal and molecular structure analysis of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, reveals highly coplanar, centrosymmetric, hydrogen-bonded pairs, indicating potential for forming structured aggregates or polymers (Law et al., 1984).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, contributing to their wide-ranging applications. For example, the reaction of 2H-azirines with enamines to produce 1H-pyrrole-2-carboxylic acid derivatives demonstrates the reactivity of the pyrrole ring and its ability to form diverse substituted structures (Law et al., 1984).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the coplanar and centrosymmetric packing in certain pyrrole derivatives could impact their melting points and solubility in various solvents, affecting their applications in material science and drug formulation (Law et al., 1984).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for their synthetic utility and biological activity. The methodology involving the reaction of 2H-azirines with enamines to yield pyrrole derivatives illustrates the nucleophilic character of the enamine and the electrophilic nature of the azirine, showcasing the versatility of pyrrole chemistry (Law et al., 1984).
Scientific Research Applications
Safety And Hazards
There is no specific safety and hazard information available for this compound.
Future Directions
There is no specific information available about the future directions of this compound.
Please note that the information provided is based on the available resources and may not be fully comprehensive.
properties
CAS RN |
2154-67-8 |
---|---|
Product Name |
1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- |
Molecular Formula |
C₉H₁₄NO₃ |
Molecular Weight |
184.21 g/mol |
InChI |
InChI=1S/C9H14NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5H,1-4H3,(H,11,12) |
InChI Key |
QILCUDCYZVIAQH-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)C(=O)O)C |
Canonical SMILES |
CC1(C=C(C(N1[O])(C)C)C(=O)O)C |
Other CAS RN |
111930-19-9 |
synonyms |
1-Oxy-2,2,5,5-tetramethylpyrroline-3-carboxylic Acid; 2,5-Dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid; |
Origin of Product |
United States |
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